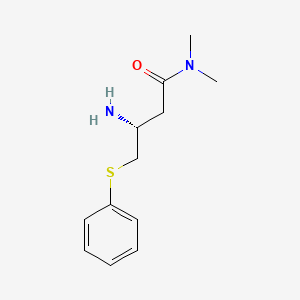

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide follows established International Union of Pure and Applied Chemistry guidelines for naming chiral organic compounds. The official IUPAC designation is (3R)-3-amino-N,N-dimethyl-4-phenylsulfanylbutanamide, which precisely describes the stereochemical configuration and functional group positioning. This nomenclature system clearly indicates the R-configuration at the third carbon atom, the dimethylamide functionality, and the phenylsulfanyl substituent at the fourth position.

The compound's molecular formula C12H18N2OS reflects its composition of twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been determined to be 238.35 grams per mole through computational analysis, providing essential data for stoichiometric calculations and analytical procedures. The Chemical Abstracts Service registry number 870812-31-0 serves as the primary identifier for database searches and regulatory documentation.

Alternative systematic names include (3R)-3-amino-N,N-dimethyl-4-(phenylsulfanyl)butanamide and Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)-, which demonstrate different acceptable naming conventions within the chemical literature. The compound's International Chemical Identifier string provides a unique structural representation: InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3/t10-/m1/s1. This standardized format enables precise structural communication across different chemical databases and software platforms.

The Simplified Molecular Input Line Entry System representation CN(C)C(=O)CC@HN encodes the complete molecular structure including stereochemistry. Additional physical property data includes a density of 1.13 grams per cubic centimeter, an exact mass of 238.11400 atomic mass units, and a polar surface area of 71.63000 square angstroms. The logarithm of the partition coefficient value of 2.28460 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling studies have revealed significant insights into the three-dimensional conformational preferences of this compound. The molecular architecture exhibits flexibility around several rotatable bonds, particularly the carbon-sulfur bond connecting the phenyl ring to the butanamide backbone and the carbon-carbon bonds within the aliphatic chain. Density functional theory calculations have been employed to examine the stability of various conformational states, providing detailed energy profiles for rotational barriers and preferred orientations.

The phenylthio substituent plays a crucial role in determining conformational preferences through both steric and electronic effects. The sulfur atom's lone pairs can participate in intramolecular interactions with the amino group, potentially stabilizing certain conformations over others. Three-dimensional structure prediction methods have demonstrated that the compound can adopt multiple low-energy conformations, with the preferred geometries depending on the local environment and intermolecular interactions.

Advanced computational approaches utilizing machine translation systems for structure prediction have been applied to similar amino acid derivatives, revealing common structural motifs and folding patterns. The method employs database-driven approaches that correlate secondary structure elements with three-dimensional arrangements, enabling rapid prediction of probable conformations for compounds like this compound. These computational tools have proven particularly valuable for understanding how structural modifications affect overall molecular geometry.

Energy minimization studies in torsion angle space have identified the most stable conformational states of the compound. The calculations incorporate both intramolecular forces and solvent effects to provide realistic structural models. Polarized continuum solvation models suggest that the relative stabilities of different conformations remain consistent between gas-phase and solution environments, although specific conformational populations may shift depending on solvent polarity. The combination of explicit solvent molecules with continuum models has revealed the importance of hydrogen bonding interactions in stabilizing certain conformational states.

Chiral Center Configuration and Stereochemical Implications

The R-configuration at the third carbon position of this compound represents a critical structural feature that profoundly influences its chemical and biological properties. This stereochemical arrangement follows the Cahn-Ingold-Prelog priority rules, where the amino group, phenylthiomethyl substituent, acetyl carbon, and hydrogen atom are arranged in a specific three-dimensional orientation that defines the R-stereochemistry. The chiral center creates the potential for distinct interactions with biological targets, as enantiomeric compounds often exhibit different binding affinities and selectivities.

The stereochemical configuration significantly impacts the compound's conformational preferences and molecular recognition properties. Chiral amino acid derivatives like this compound can serve as versatile building blocks in pharmaceutical synthesis, where the specific stereochemistry often determines biological activity. The R-configuration influences how the molecule interacts with enzymes, receptors, and other chiral environments, making stereochemical control essential for therapeutic applications.

Comparative studies with the corresponding S-enantiomer would be expected to reveal differences in biological activity, binding kinetics, and metabolic pathways. The phenylthio substituent adjacent to the chiral center creates additional steric constraints that can enhance stereochemical discrimination in biological systems. This positioning allows for specific interactions between the aromatic ring and protein binding sites, potentially leading to enhanced selectivity and potency.

Synthesis methods for maintaining stereochemical integrity during preparation involve careful control of reaction conditions and the use of chiral precursors or catalysts. The compound can be prepared through asymmetric synthesis routes that ensure high enantiomeric purity, which is crucial for consistent biological activity. Analytical methods for determining stereochemical purity include chiral chromatography and nuclear magnetic resonance spectroscopy with chiral shift reagents, enabling verification of the desired R-configuration.

Comparative Structural Analysis with Thioamide Derivatives

Comparative analysis of this compound with related thioamide derivatives reveals important structure-activity relationships and conformational preferences. Thioamide systems generally exhibit distinct electronic properties compared to their oxygen analogs, with the sulfur atom providing different polarizability and orbital interactions. While the target compound contains a phenylthio substituent rather than a thioamide functionality, comparative studies with true thioamide derivatives provide valuable insights into sulfur-containing amino acid analogs.

Density functional calculations on thioamide derivatives have demonstrated that these compounds can adopt both planar and nonplanar conformations, with the stability depending on electrostatic, orbital, and ring strain effects. The twisted forms of thioamide systems are often stabilized by negative hyperconjugative interactions, which enhance conformational flexibility compared to conventional amides. These findings suggest that sulfur-containing amino acid derivatives like this compound may exhibit similar conformational flexibility due to the presence of the phenylthio group.

Natural bond orbital analysis of thioamide compounds has confirmed the participation of nitrogen lone pair to carbon-sulfur pi-star delocalizations in planar forms, which influences overall molecular stability. Although the target compound features a different sulfur connectivity, similar electronic effects may contribute to its conformational preferences and reactivity patterns. The phenyl ring attached to sulfur provides additional conjugation possibilities that could influence the electronic distribution throughout the molecule.

Structural comparisons with related amino acid derivatives such as 3-amino-N-methylbutanamide and other N-substituted butanamides highlight the unique features introduced by the phenylthio substituent. The molecular weight progression from simpler analogs to the phenylthio derivative demonstrates the substantial increase in molecular complexity and potential binding interactions. Studies of dipeptidyl peptidase inhibitors have shown that 3-amino-N-substituted-4-(substituted phenyl) butanamides can exhibit significant biological activity, with structure-activity relationships indicating the importance of aromatic substituents at the fourth position.

Table 1: Comparative Molecular Properties of Related Amino Acid Derivatives

The comparative analysis reveals that the phenylthio substituent significantly increases the molecular weight and introduces unique electronic properties not present in simpler amino acid derivatives. The combination of the R-stereochemistry with the phenylthio group creates a distinctive molecular architecture that distinguishes this compound from related structures in the literature.

特性

IUPAC Name |

(3R)-3-amino-N,N-dimethyl-4-phenylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEPQSDKFOKENB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(CSC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733014 | |

| Record name | (3R)-3-Amino-N,N-dimethyl-4-(phenylsulfanyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870812-31-0 | |

| Record name | (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870812-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-N,N-dimethyl-4-(phenylsulfanyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, with the CAS number 870812-31-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₈N₂OS

- Molecular Weight : 238.35 g/mol

- Purity : ≥95% .

The compound features a butanamide backbone with a phenylthio group that may influence its biological activity.

- Inhibition of Bcl-2 Family Proteins :

- Impact on Kinase Activity :

Antitumor Activity

Case studies indicate that compounds structurally related to this compound exhibit notable antitumor effects:

- In Vitro Studies :

- In Vivo Efficacy :

Summary of Findings

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈N₂OS |

| Molecular Weight | 238.35 g/mol |

| Purity | ≥95% |

| Biological Activities | Bcl-2 inhibition, potential antitumor effects |

| Mechanisms | Induction of apoptosis, kinase inhibition |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the anticancer properties of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. It has been shown to exhibit activity against certain cancer cell lines, making it a candidate for further investigation as a therapeutic agent. The mechanism of action is believed to involve modulation of specific biological pathways that are crucial for tumor growth and survival .

Pharmacological Studies : The compound is also being studied for its pharmacological effects. Its structural features allow it to interact with various biological targets, which can lead to the development of new drugs aimed at treating different diseases .

Chemical Synthesis

Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable component in the design of novel pharmaceuticals and biologically active compounds .

Reactions and Mechanisms : The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing more complex organic molecules. Optimizing reaction conditions such as temperature and solvent can enhance yield and selectivity in these processes.

Biological Research

Biological Interactions : Experimental studies are underway to elucidate the interactions of this compound with biological systems at the molecular level. Understanding these interactions is crucial for determining its potential therapeutic applications .

Toxicology Studies : Preliminary toxicological assessments indicate that the compound does not exhibit significant adverse effects at certain concentrations, suggesting a favorable safety profile for potential medicinal use .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The study suggested that further exploration into this compound could lead to the development of new anticancer therapies.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project, researchers utilized this compound as a key intermediate to create a series of novel compounds with enhanced biological activity. The results indicated that modifications to the phenylthio group could lead to improved pharmacological properties.

類似化合物との比較

Spectroscopic Data :

- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.33–7.12 (aromatic protons), 3.45–3.36 (methine proton), and 2.97–2.86 (N,N-dimethyl and methylene groups) confirm the structure .

- ¹³C NMR : Key signals include δ 164.4 (amide carbonyl) and aromatic carbons (δ 147.1–159.7) .

The compound belongs to a class of substituted butanamides with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs with Modified Backbones

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

- Molecular Formula : C₁₃H₂₀N₂O

- Molecular Weight : 220.31 g/mol

- Key Differences: Replaces the phenylthio (-SPh) group with a benzyl (phenylmethyl) group. Amino group is at the second carbon instead of the third. Higher commercial cost (JPY 24,600/100 mg vs. synthesized (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide, suggesting differences in accessibility) .

N,N-Dimethyl-4-(thiophen-2-yl)butanamide (Compound 26)

- Molecular Formula: C₁₀H₁₅NOS

- Molecular Weight : 197.29 g/mol

- Key Differences :

Stereochemical and Functional Group Variations

(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

- Molecular Formula : C₁₃H₂₀N₂O

- Molecular Weight : 220.31 g/mol

- Key Differences :

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 265.67 g/mol

- Key Differences: Aromatic phthalimide core instead of a butanamide chain. Used as a monomer for polyimides, highlighting divergent applications (polymer synthesis vs.

Research Implications

- Bioactivity: The phenylthio group in this compound may enhance membrane permeability compared to analogs with benzyl or thiophene groups, though further studies are needed .

- Synthetic Flexibility : Acid-mediated hydrolysis offers a scalable route for the target compound, while analogs like Compound 26 require coupling reagents, increasing cost .

準備方法

Hydrogen Bromide / Acetic Acid Method

One of the most documented methods involves treating a precursor compound with hydrogen bromide in acetic acid at room temperature. The reaction proceeds overnight to yield a homogeneous mixture, which is then concentrated and subjected to aqueous workup.

- A suspension of the precursor (e.g., a protected amino derivative) in 30% HBr/acetic acid is stirred overnight at ambient temperature.

- The mixture is concentrated under reduced pressure.

- Dilution with water and acid (5% HCl) is followed by washing with diethyl ether to remove organic impurities.

- The aqueous phase is basified to pH 8–9 using solid sodium carbonate.

- Extraction with dichloromethane is performed multiple times.

- Organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield the product.

Yield: Up to 96% under optimized conditions.

Mass Spectrometry: CI-MS shows molecular ion peak at m/e 239 (M+H)+ confirming product identity.

This method is referenced in patent literature (US2005/272744) and is widely used due to its simplicity and high yield.

Multi-Step Synthesis via Chiral Intermediates and Microwave-Assisted Reactions

A more elaborate approach involves six-step synthesis starting from chiral amino acid derivatives such as D-(−)-Aspartic acid:

- Protection of amino acid with Cbz-Cl in presence of NaHCO3.

- Conversion to acid chloride using thionyl chloride.

- Reduction with sodium borohydride to form an alcohol intermediate.

- N,N-Dimethylation using dimethylamine under microwave irradiation at 100 °C for 20 minutes, significantly reducing reaction time compared to conventional methods.

- Introduction of the phenylthio group by reaction with diphenyl disulfide and tributylphosphine in toluene under microwave heating at 105 °C for 25 minutes.

- Final deprotection and purification steps yield the enantiomerically pure this compound.

This method improves yield and reduces reaction times dramatically compared to traditional heating, offering a significant advancement in the synthesis of this compound.

α-Bromoamide Intermediate Route

An alternative synthesis involves preparing α-bromoamide intermediates followed by amide formation:

- Preparation of α-bromo acids or acid chlorides from substituted propionic acids.

- Conversion to α-bromoamides by reaction with amines (including dimethylamine) using coupling agents such as DCC (dicyclohexylcarbodiimide) or under mild base conditions.

- Subsequent substitution of the α-bromo group with phenylthiolate nucleophile introduces the phenylthio moiety.

This route allows modular variation of substituents and can be adapted to prepare analogs of the target compound. Yields for α-bromoamide formation typically range from 73% to quantitative, depending on substituents and conditions.

Comparative Data Table of Key Preparation Steps

| Step | Conditions/Method | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrogen bromide / Acetic acid | 30% HBr in AcOH, room temp, overnight | ~16-24 hours | 96 | Simple, high yield, patent documented |

| N,N-Dimethylation (microwave) | Dimethylamine, MW, 100°C, 20 min | 20 minutes | Improved | Microwave reduces time, improves yield |

| Phenylthio introduction | Diphenyl disulfide, (Bu)3P, toluene, MW 105°C, 25 min | 25 minutes | High | Microwave-assisted, efficient |

| α-Bromoamide formation | Acid chloride + amine, DCC coupling | 2-25 hours | 73-100 | Versatile intermediate route |

Research Findings and Notes

- The microwave-assisted synthesis markedly reduces reaction times from hours to minutes while improving yields and purity, a significant improvement for scale-up and industrial synthesis.

- The use of hydrogen bromide in acetic acid is a classical approach offering simplicity and high yield, but it requires careful handling due to corrosive reagents.

- The α-bromoamide intermediate pathway offers flexibility in structural modifications, useful for analog synthesis in medicinal chemistry.

- Purification typically involves aqueous workup with pH adjustment and organic solvent extraction, ensuring removal of impurities and side products.

- The stereochemistry is preserved throughout the synthesis by starting from chiral amino acid derivatives and using mild conditions for key transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from amino acid derivatives or substituted phenols. Key steps include:

- Protection of the amino group : Fluorenylmethoxycarbonyl (Fmoc) groups are commonly used to protect amines during peptide synthesis, as seen in structurally analogous compounds .

- Thioether formation : Iron-catalyzed reactions, such as those employing Fe(dibm)₃, enable efficient C–S bond formation. Reaction temperature (e.g., 30°C) and stoichiometric ratios of donor/acceptor olefins critically impact yield .

- Purification : Flash column chromatography (e.g., 1:2 hexanes:EtOAc) is essential for isolating the target compound .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomeric purity by comparing retention times with known standards .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenylthio group position) and detects impurities. NOESY experiments can validate stereochemical assignments .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

Q. What structural features of this compound suggest potential biological activity?

- Methodological Answer :

- Phenylthio group : Enhances lipophilicity and potential membrane permeability, as observed in analogs with antioxidant properties .

- N,N-Dimethylamide moiety : Improves metabolic stability, a feature leveraged in peptide-based drug design .

- Comparative studies : Structure-activity relationship (SAR) analysis of analogs (e.g., 4-(phenylthio)butanoic acid) can guide hypothesis-driven bioactivity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Control experiments : Isolate variables such as catalyst loading (e.g., 5 mol% Fe(dibm)₃ vs. alternative catalysts) and reaction time .

- Mechanistic studies : Deuterium labeling (as in ) can track sulfur retention during cyclization, addressing side reactions or pathway deviations .

- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (temperature, solvent) for yield maximization .

Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?

- Methodological Answer :

- Cyclization pathways : Deuterium-labeling studies ( ) reveal that C–S bond retention precedes cyclization, ruling out S-phenyl bond cleavage. This supports a Friedel-Crafts-like mechanism for regioselective thioether formation .

- Catalyst effects : Iron catalysts may stabilize transition states via π-coordination with the phenylthio group, favoring (R)-configuration retention .

Q. How can researchers optimize the compound’s interaction with biological targets, given its structural complexity?

- Methodological Answer :

- Molecular docking : Use computational tools (e.g., AutoDock) to model interactions with enzymes or receptors, guided by analogs like Fmoc-protected peptides .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for target validation .

- Metabolic stability assays : Liver microsome studies assess degradation rates, with trifluoromethyl groups (in analogs) improving stability .

Data Contradiction and Validation

Q. How should discrepancies in biological activity data between this compound and its analogs be addressed?

- Methodological Answer :

- Batch reproducibility : Ensure consistent purity (>95% by HPLC) across studies to exclude impurity-driven artifacts .

- Cell-based assays : Use isogenic cell lines to control for genetic variability. For example, compare cytotoxicity in wild-type vs. enzyme-knockout models .

- Meta-analysis : Cross-reference data with structurally related compounds (e.g., N-substituted ureas in ) to identify conserved pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。